N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
Description
The compound N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide features a 1,3,4-thiadiazole core substituted with a 4-methylbenzamide group and a thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl moiety. This structure is part of a broader class of 1,3,4-thiadiazole derivatives known for diverse biological activities, including anticancer, antifungal, and insecticidal properties .
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-10-8-15(9-11-16)21-17(25)12-28-20-24-23-19(29-20)22-18(26)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVZKQHCNMZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-ethoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-methylbenzoyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step. Scale-up processes also require careful consideration of safety and environmental factors.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
- Enzyme Inhibition : The thiadiazole ring in this compound indicates potential as an enzyme inhibitor. Thiadiazoles are known for their ability to interact with specific enzymes, which can lead to therapeutic effects in diseases where these enzymes play a crucial role.
- Antimicrobial Properties : Compounds similar to N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide have shown significant antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival .
- Anticancer Activity : Research indicates that derivatives of thiadiazoles exhibit anticancer properties. The structural modifications in this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have documented the biological activities of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Substituent Variations in 1,3,4-Thiadiazole Derivatives
lists compounds with structural similarities, differing primarily in substituents:
- Chlorophenyl derivatives (e.g., 5j: N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) exhibit higher melting points (138–140°C) due to increased crystallinity from halogen substituents .
- Methylthio/ethylthio analogs (e.g., 5f: 2-(2-isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) show moderate yields (68–88%) and melting points (135–170°C). The target compound’s ethoxy group may reduce melting points compared to halogenated analogs but improve solubility .
Key Structural Differences :
Physicochemical Properties
- Melting Points : Chlorophenyl derivatives (e.g., 5j: 138–140°C) have higher melting points than ethoxy-substituted analogs due to stronger intermolecular forces .
- pKa and Solubility : The target compound’s predicted pKa (~11.85) suggests moderate basicity, favoring solubility in acidic environments. This contrasts with oxadiazole analogs (e.g., : pKa ~11.85), where oxygen substitution reduces electron density compared to thiadiazole .
Spectral Characterization
- IR Spectroscopy : Expected νC=O stretches at ~1660–1680 cm<sup>−1</sup> (benzamide and acetamide) and νS-H absence (~2500–2600 cm<sup>−1</sup>) confirm thione tautomerism, as seen in .
- <sup>1</sup>H-NMR : Distinct signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), aromatic protons (δ 7.3–8.3 ppm), and a singlet for the methylbenzamide (δ 2.5 ppm) .
Biological Activity
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its promising biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H18N4O3S2 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 393566-03-5 |
The presence of the thiadiazole ring is significant for its biological activity, as it allows for interactions with various biological targets due to its mesoionic character, which enhances membrane permeability .
Enzyme Inhibition
This compound likely exerts its biological effects through the inhibition of specific enzymes. The thiadiazole moiety can interact with active sites of enzymes, blocking their function and leading to downstream effects in cellular pathways .
Anticancer Activity
Research indicates that thiadiazole derivatives have significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung carcinoma (A549), breast carcinoma (T47D), and leukemia (Jurkat E6.1) . The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with tubulin and other cellular components .
Antimicrobial Properties
Thiadiazole derivatives are also noted for their antimicrobial activities. The compound's ability to penetrate cell membranes allows it to exert effects against bacterial and fungal pathogens. Studies have demonstrated that thiadiazole compounds can inhibit the growth of various microbial strains by disrupting their metabolic processes .
Anticancer Studies
In a study evaluating the cytotoxic effects of various thiadiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting strong antiproliferative activity .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by structural modifications. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at the benzamide position | Increased potency against cancer cells |
| Variation in the thiadiazole ring | Altered enzyme inhibition profiles |
| Presence of electron-withdrawing groups | Enhanced lipophilicity and membrane permeability |
These findings highlight the importance of chemical structure in determining the efficacy of these compounds against specific biological targets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:
- Reacting 1,3,4-thiadiazole-2-amine derivatives with chloroacetamide intermediates under reflux in acetone or dioxane with anhydrous potassium carbonate as a base .
- Adjusting pH to 8–9 during precipitation to isolate the product, followed by recrystallization from ethanol or DMSO/water mixtures .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Approach :
- X-ray crystallography to resolve the crystal structure and hydrogen-bonding patterns (e.g., N–H⋯N interactions) .
- FT-IR to verify amide (C=O, ~1650 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) groups.
- ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and ethoxy substituents (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
Advanced Research Questions
Q. How can molecular docking and QSAR studies predict the biological activity of this compound?
- Methodology :
- Docking : Use software like AutoDock Vina to model interactions with targets (e.g., PFOR enzyme) by aligning the thiadiazole-amide scaffold into active sites. Validate docking parameters with co-crystallized ligands .
- QSAR : Develop models using descriptors like logP, topological polar surface area (TPSA), and electronic parameters (HOMO/LUMO) to correlate structure with cytotoxicity or enzyme inhibition .
- Validation : Cross-check predicted IC₅₀ values with in vitro assays (e.g., MTT for cytotoxicity) .
Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. lack of in vivo efficacy)?
- Analysis Framework :
- Solubility Assessment : Test solubility in DMSO/PBS and correlate with bioavailability. Use surfactants (e.g., Tween-80) for in vivo studies if poor solubility is observed .
- Metabolic Stability : Perform microsomal incubation assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the ethoxy group) .
- Off-Target Screening : Use kinase panels to rule out nonspecific binding .
Q. What strategies improve synthetic yield when encountering low product formation?
- Troubleshooting :
- Reagent Purity : Ensure chloroacetyl chloride and thiosemicarbazide intermediates are anhydrous .
- Catalyst Optimization : Replace K₂CO₃ with DBU for enhanced nucleophilic substitution in polar aprotic solvents (e.g., DMF) .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve regioselectivity in cyclocondensation steps .
Q. How to design mechanistic studies for elucidating the compound’s enzyme inhibition mode?
- Experimental Design :
- Isotopic Labeling : Incorporate ¹⁴C into the ethoxyphenyl group to track metabolic fate via LC-MS .
- Enzyme Kinetics : Measure Km and Vmax shifts in PFOR enzyme assays with varying inhibitor concentrations .
- Mutagenesis : Engineer PFOR mutants (e.g., Cys→Ala substitutions) to probe critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
